An In-depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
An In-depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine. This pyridine derivative is a key intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors (PPIs).
Core Chemical Properties
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a substituted pyridine with a methoxy and two methyl groups on the pyridine ring, and a methanamine group at the 2-position.[]
| Identifier | Value |
| IUPAC Name | (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine[] |
| Synonyms | (4-methoxy-3,5-dimethyl-2-pyridyl)methylamine, 2-(Aminomethyl)-4-methoxy-3,5-dimethylpyridine[] |
| CAS Number | 130000-78-1[] |
| Molecular Formula | C₉H₁₄N₂O[] |
| Molecular Weight | 166.22 g/mol [] |
| Predicted XlogP | 0.4[2] |
| Monoisotopic Mass | 166.11061 Da[2] |
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Peaks and Signals |
| ¹H NMR | Signals corresponding to the two methyl groups on the pyridine ring, a singlet for the methoxy group protons, peaks for the aminomethyl (-CH₂NH₂) protons, and a singlet for the remaining aromatic proton on the pyridine ring. |
| ¹³C NMR | Resonances for the two distinct methyl carbons, the methoxy carbon, the aminomethyl carbon, and the five carbons of the pyridine ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the methyl and methoxy groups, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group. |
| Mass Spectrometry | A molecular ion peak ([M]⁺) corresponding to the molecular weight of 166.22. Common fragments would likely result from the loss of the aminomethyl group or the methoxy group. Predicted m/z values for adducts include [M+H]⁺ at 167.11789 and [M+Na]⁺ at 189.09983.[2] |
Experimental Protocols
The primary synthetic route to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is through the catalytic hydrogenation of a nitrile precursor.[6][7]
Synthesis via Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile
This two-step process involves the reduction of the nitrile to the primary amine.
Materials:
-
3,5-dimethyl-4-methoxypyridine-2-carbonitrile
-
Methanol saturated with ammonia
-
Raney® Nickel (catalyst)
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Autoclave
Procedure:
-
Preparation: In a suitable autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia.
-
Catalyst Addition: Under an inert atmosphere, carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the substrate) to the solution.
-
Hydrogenation: Seal the autoclave and purge it with hydrogen gas. Pressurize the reactor with hydrogen to a pressure of 10-50 bar and heat to a temperature of 80-120 °C.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: Raney® Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.
-
Purification: The resulting solution containing (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine can be further purified by distillation or chromatography.
Caption: Synthetic pathway to the target compound.
Reactivity and Applications
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a valuable intermediate, primarily utilized in the synthesis of proton pump inhibitors (PPIs) like omeprazole.[6][8] The aminomethyl group can be further modified, for instance, through diazotization to form the corresponding alcohol, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, another key intermediate for PPI synthesis.[6]
The general workflow involves the coupling of the pyridine moiety with a substituted benzimidazole core.
Caption: Role as an intermediate in PPI synthesis.
Biological Significance and Signaling Pathways
While (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine itself is not known for direct biological activity, its derivatives, the proton pump inhibitors, are potent drugs that target the gastric H⁺/K⁺-ATPase.[9]
The mechanism of action of these PPIs involves their accumulation in the acidic environment of the stomach's parietal cells. There, they are converted to a reactive sulfenamide intermediate which then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase, irreversibly inhibiting the pump and thus reducing gastric acid secretion.[9] Pyridine derivatives, in general, exhibit a wide range of biological activities and have been investigated for their potential to modulate various signaling pathways in cancer and other diseases.[10][11]
Caption: Conceptual pathway of PPI action.
Safety and Handling
As a chemical intermediate, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine should be handled with appropriate safety precautions in a laboratory setting. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 2. PubChemLite - (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine (C9H14N2O) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
